

m-PEG11-OH nmr and mass spectrometry data

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Compound of Interest		
Compound Name:	m-PEG11-OH	
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An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of m-PEG11-OH

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characterization of linker molecules is paramount. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methoxy-poly(ethylene glycol) with 11 ethylene glycol units and a terminal hydroxyl group (m-PEG11-OH).

Chemical Structure and Properties

m-PEG11-OH is a monodisperse polyethylene glycol (PEG) derivative commonly used as a linker in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1] Its well-defined length allows for precise control over the spatial arrangement of conjugated molecules.

Property	Value
Chemical Formula	C23H48O12[2]
Molecular Weight	516.63 g/mol [2]
Exact Mass	516.3100 Da[2]
IUPAC Name	2,5,8,11,14,17,20,23,26,29,32- undecaoxatetratriacontan-34-ol[2]





Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **m-PEG11-OH**, confirming the presence of the methoxy head group, the repeating ethylene glycol units, and the terminal hydroxyl group.

¹H NMR Data

The ¹H NMR spectrum of **m-PEG11-OH** is characterized by a prominent signal from the repeating methylene protons of the PEG backbone.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
СНз-О-	~3.38	Singlet	3H
CH3-O-CH2-	~3.55	Triplet	2H
-O-CH ₂ -CH ₂ -O- (backbone)	~3.64	Singlet	40H
-O-CH ₂ -CH ₂ -OH	~3.71	Triplet	2H
-CH ₂ -OH	~2.5 (variable)	Triplet (broad)	1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Due to the repetitive nature of the PEG chain, a strong signal representing the backbone carbons is expected.



Carbon Assignment	Chemical Shift (δ, ppm)
СНз-О-	~59.0
-O-CH ₂ -CH ₂ -O- (backbone)	~70.5[3]
CH ₃ -O-CH ₂ -	~71.9
-O-CH ₂ -CH ₂ -OH	~72.5
-CH2-CH2-OH	~61.7

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of **m-PEG11-OH** is as follows:

- Sample Preparation:
 - o Dissolve approximately 5-10 mg of **m-PEG11-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Methanol-d₄ (CD₃OD)).
 - Vortex the sample until the solute is completely dissolved.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse (zg30 or similar).
 - Number of Scans: 16-64 (depending on concentration).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - o 13C NMR:



- Pulse Program: Proton-decoupled with Nuclear Overhauser Effect (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Spectral Width: 0 to 100 ppm (or wider if other functional groups are present).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of **m-PEG11-OH**, confirming its identity and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG compounds.

Expected Mass Spectrometry Data (Positive Ion Mode)



lon	Formula	m/z (calculated)	Notes
[M+Na]+	C23H48O12Na	539.30	Sodium adduct, often the base peak in ESI-MS.
[M+K] ⁺	C23H48O12K	555.27	Potassium adduct, may also be observed.
[M+H] ⁺	C23H49O12	517.32	Protonated molecule.
Fragment 1	C21H45O11	473.29	Loss of one ethylene glycol unit (-44 Da).
Fragment 2	C19H41O10	429.27	Loss of two ethylene glycol units (-88 Da).
Fragment n	517.32 - (n * 44.03)	General formula for fragments from the cleavage of the PEG chain.[4]	

Experimental Protocol: Mass Spectrometry

The following provides a general procedure for the analysis of **m-PEG11-OH** by ESI-MS:

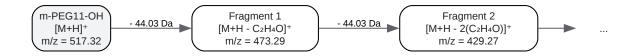
- Sample Preparation:
 - Prepare a dilute solution of **m-PEG11-OH** (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50 v/v).
 - A small amount of a salt (e.g., sodium acetate) may be added to promote the formation of sodiated adducts for better sensitivity.
- Instrument Parameters (ESI-MS):
 - o Ionization Mode: Positive.
 - Mass Range: m/z 100-1000.



- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.
- Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
- Data Analysis:
 - Identify the molecular ion peaks ([M+H]+, [M+Na]+, [M+K]+).
 - Analyze the spectrum for characteristic neutral losses of 44.03 Da, corresponding to the ethylene glycol units.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of the **m-PEG11-OH** backbone in the mass spectrometer typically occurs through the cleavage of the C-O bonds of the ether linkages. A representative fragmentation pathway is illustrated below.



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Caption: Fragmentation of **m-PEG11-OH** in MS.

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